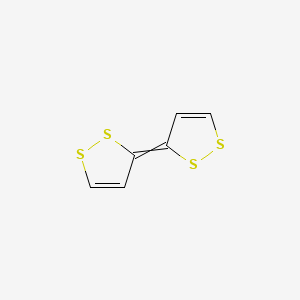
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole is a unique organic compound characterized by its distinctive dithiol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of dithiol precursors and aldehydes or ketones, which undergo condensation reactions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The dithiol moiety allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiol compounds.
Scientific Research Applications
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole involves its interaction with various molecular targets and pathways. The dithiol structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3H-1,2-Dithiol-3-ylidene)acetaldehyde
- 3-(3H-1,2-Dithiol-3-ylidene)ketone
Uniqueness
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole stands out due to its unique dithiol structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.
Properties
CAS No. |
80608-63-5 |
|---|---|
Molecular Formula |
C6H4S4 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
3-(dithiol-3-ylidene)dithiole |
InChI |
InChI=1S/C6H4S4/c1-3-7-9-5(1)6-2-4-8-10-6/h1-4H |
InChI Key |
FAVXXRLKMWEUDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSSC1=C2C=CSS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


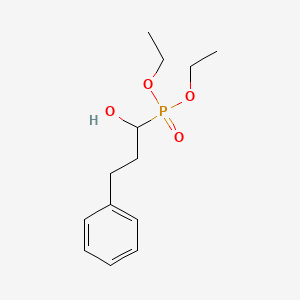
![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
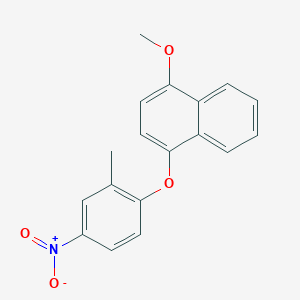
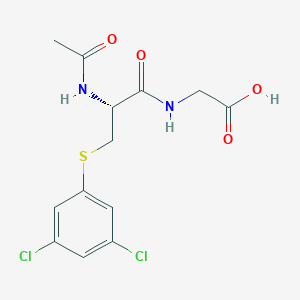
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
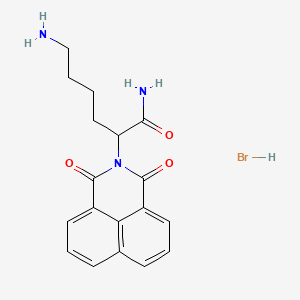
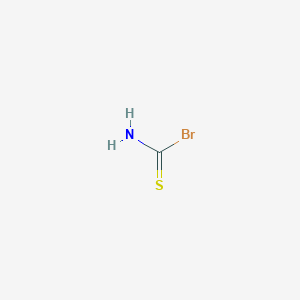
![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)
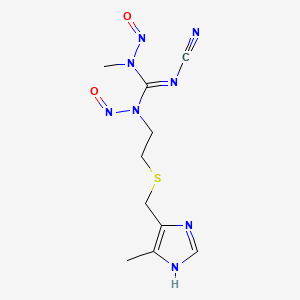
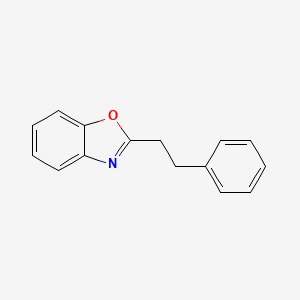
![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)
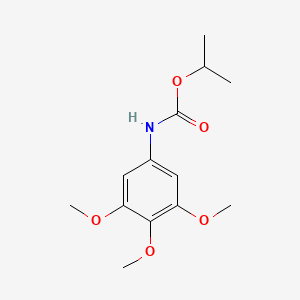
![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)
